molecular formula C9H10F3NO2 B13527588 (s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol

(s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol

Cat. No.: B13527588
M. Wt: 221.18 g/mol
InChI Key: NZNJVYOKWZUJIQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring. It is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and trifluoromethoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol
  • (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-ol
  • ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol

Uniqueness

(s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

(2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1

InChI Key

NZNJVYOKWZUJIQ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.